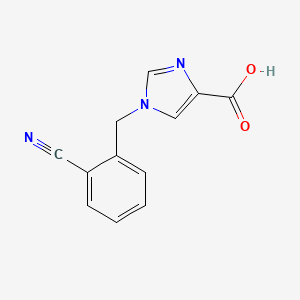

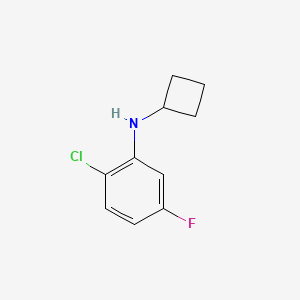

![molecular formula C9H11N3O2S B1474903 4-(2-氨基乙基)-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物 CAS No. 1696064-52-4](/img/structure/B1474903.png)

4-(2-氨基乙基)-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物

描述

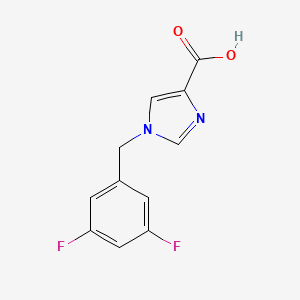

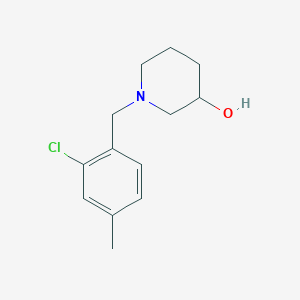

4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as Betanin, is a natural pigment extracted from beetroot. It has a molecular formula of C9H11N3O2S and a molecular weight of 225.27 g/mol. This compound has been studied for its potential in the treatment or prevention of type 1 and type 2 diabetes .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which includes 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, involves a reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .科学研究应用

Electrosynthesis

The electrosynthesis of 4-hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides, which share a similar structural motif to the compound , has been reported to be highly selective and scalable . This process starts from readily available nitrobenzene sulfonamides and has been demonstrated on over 40 diverse examples, yielding potential drug metabolites. The technique’s technical relevance is underscored by multi-gram-scale synthesis, making it a promising method for the synthesis of compounds like 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide for pharmaceutical applications.

Pharmaceutical Applications

Nitrogen-containing heterocycles, such as benzo[e]-1,2,4-thiadiazine-1,1-dioxides, are crucial in a variety of drugs and natural products . They are evolving as a motif in modern blockbuster pharmaceuticals, with applications in anti-cancer, anti-parasitic drugs, and medications for neurodegenerative diseases. The unique exocyclic N–O bond present in these compounds is not accessible by conventional synthetic routes, making them particularly interesting for drug development.

Anti-Cancer and Anti-Parasitic Drugs

The structural motif of benzo[e]-1,2,4-thiadiazine-1,1-dioxides is found in candidates for new anti-cancer and anti-parasitic drugs . These compounds are being investigated for their potential in treating severe parasitic diseases in tropical countries and various forms of cancer, highlighting the importance of the compound for similar research applications.

Neurodegenerative Disease Medication

Compounds with the benzo[e]-1,2,4-thiadiazine-1,1-dioxide structure are used in therapies for hypoglycemia and are listed as essential medicines by the World Health Organization . Their role in the treatment of metabolic diseases and neurodegenerative disorders like Alzheimer’s disease makes them significant in pharmaceutical research.

Diuretic and Antihypertensive Agents

Derivatives of 1,2,4-benzothiadiazine 1,1-dioxide, which are structurally related to the compound , have long been used in human therapy as diuretic and antihypertensive agents . This suggests that 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could also be explored for similar applications.

AMPA Receptor Modulators and KATP Channel Activators

Benzothiadiazines are patented as ATP-sensitive potassium channel modulators for the treatment of respiratory, central nervous, and endocrine system disorders . They also function as AMPA receptor modulators. Given the structural similarities, the compound may also have potential as a modulator in these therapeutic areas.

作用机制

属性

IUPAC Name |

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBNNRDIJIFTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。